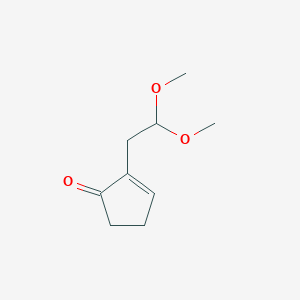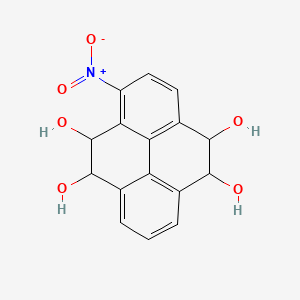
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with an amino group and two methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- typically involves the following steps:
Formation of the Benzopyran Core: The initial step involves the cyclization of appropriate precursors to form the benzopyran core. This can be achieved through the condensation of salicylaldehyde with a suitable diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions. This can be done by reacting the benzopyran core with an amine under controlled conditions.
Addition of Methyl Groups: The methyl groups are introduced through alkylation reactions, often using methyl iodide or similar alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small to medium-scale production, batch reactors are commonly used. These allow for precise control over reaction conditions and are suitable for multi-step synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors offer advantages in terms of efficiency and scalability. These reactors enable continuous addition of reactants and removal of products, optimizing the overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The amino group can participate in substitution reactions, allowing for the introduction of various functional groups. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism. For example, it may inhibit specific enzymes involved in cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: Another benzopyran derivative with anticoagulant properties.
Flavonoids: A class of compounds with similar structures, known for their antioxidant and anti-inflammatory activities.
Chromones: Compounds with a similar core structure, used in the synthesis of various pharmaceuticals.
Uniqueness
2H-1-Benzopyran-2,5(6H)-dione, 3-amino-7,8-dihydro-7,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and methyl groups differentiates it from other benzopyran derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Eigenschaften
CAS-Nummer |
128398-41-4 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-amino-7,7-dimethyl-6,8-dihydrochromene-2,5-dione |
InChI |
InChI=1S/C11H13NO3/c1-11(2)4-8(13)6-3-7(12)10(14)15-9(6)5-11/h3H,4-5,12H2,1-2H3 |
InChI-Schlüssel |
MPQRXDRHZMGAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=C(C(=O)O2)N)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


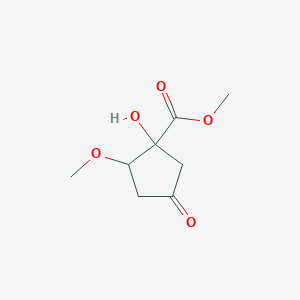
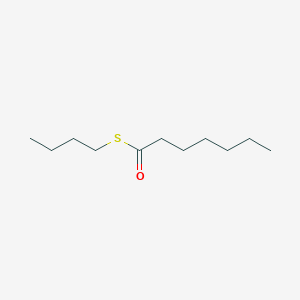
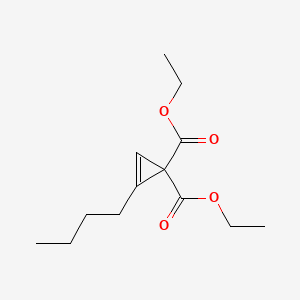
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
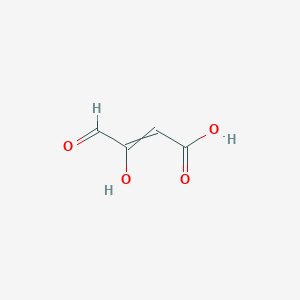
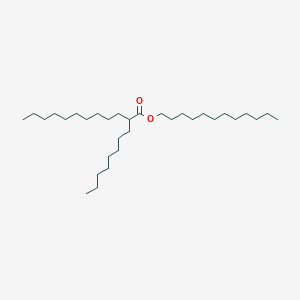
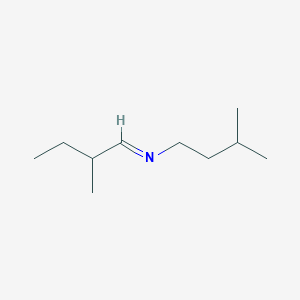

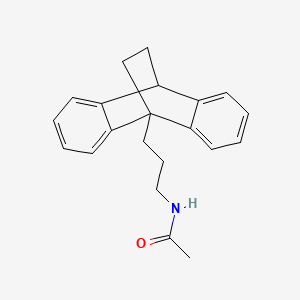

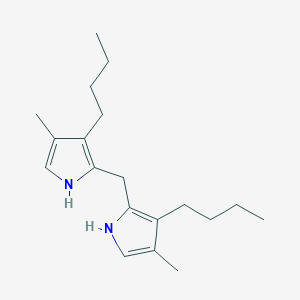
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
